molecular formula C14H12ClN3OS B2680430 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379238-13-8

3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2680430
CAS No.: 379238-13-8
M. Wt: 305.78
InChI Key: IGHFAGWXHSYULO-UHFFFAOYSA-N
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Description

3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino group and the 4-chlorophenyl group can be done via nucleophilic substitution reactions.

    Methylation: The methyl groups are usually introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: To ensure consistent quality and scalability.

    Purification Techniques: Such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The compound can participate in various substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, it can be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar cores but different substituents.

    Pyrimidine Derivatives: Lacking the thiophene ring but with similar biological activities.

    Thiazole Derivatives: Another class of heterocycles with comparable properties.

Uniqueness

What sets 3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the 4-chlorophenyl group, in particular, can enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-7-11(9-3-5-10(15)6-4-9)12-13(20-7)17-8(2)18(16)14(12)19/h3-6H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHFAGWXHSYULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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